2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-5-methylpyrazole with a suitable propanoic acid derivative under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts and automated systems may be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles with varying functional groups .
Scientific Research Applications
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methylpyrazole: A precursor in the synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid.
2-(3-amino-1H-pyrazol-1-yl)propanoic acid: A similar compound with a different substitution pattern on the pyrazole ring.
5-methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its combination of an amino group and a propanoic acid moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-3-6(8)9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H2,8,9)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENKNPGXPNQRAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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